![molecular formula C13H9FN2OS2 B2582788 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-46-3](/img/structure/B2582788.png)
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (FTM) is a compound belonging to the class of organic compounds known as thiazoles. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. FTM has been the subject of numerous scientific studies due to its diverse range of applications. It has been used in various areas such as synthetic organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
Synthetic Methods and Chemical Transformations
Research into compounds with thiazole components, such as the development of practical synthesis methods for intermediates like 2-Fluoro-4-bromobiphenyl, highlights the continuous exploration of efficient, scalable, and environmentally benign synthetic routes for complex molecules (Qiu, Gu, Zhang, & Xu, 2009). These methods are crucial for the manufacture of pharmaceuticals and materials with specific functional properties.
Chemosensors
Compounds based on thiazole and related structures have been investigated for their potential as chemosensors. The design of fluorescent chemosensors utilizing platforms like 4-Methyl-2,6-diformylphenol demonstrates the application of these compounds in detecting various analytes, showcasing the adaptability and functionality of thiazole derivatives in sensor technology (Roy, 2021).
Biological Activities
The study of thiazolidinones, a class of compounds related to thiazoles, reveals a broad spectrum of biological activities, suggesting that modifications to the thiazole structure can yield compounds with significant pharmacological potential. This includes research into their use as antimicrobial, antitumor, and anti-inflammatory agents, highlighting the versatility of thiazole derivatives in medicinal chemistry (ArunlalV., Vandana, & Biju, 2015; Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Optoelectronic Materials
Research into functionalized quinazolines and pyrimidines, which share some synthetic and functional characteristics with thiazole derivatives, indicates the potential of these compounds in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems demonstrates their value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
将来の方向性
Thiazole derivatives have shown promise in various areas of medicinal chemistry, including the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and bacterial and fungal infections23. Future research may continue to explore the potential of thiazole derivatives in these and other areas.
Please note that this information is general in nature and may not apply specifically to “2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol”. For detailed information about this specific compound, further research or consultation with a chemistry professional may be necessary.
特性
IUPAC Name |
2-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWOBSJHSHRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)
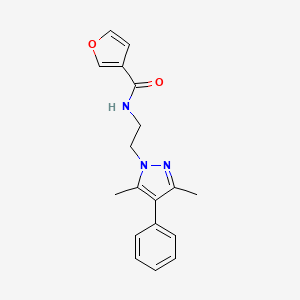
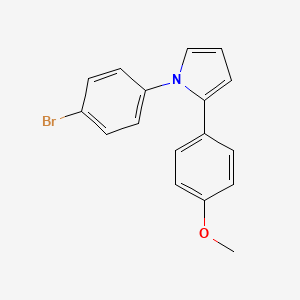
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)
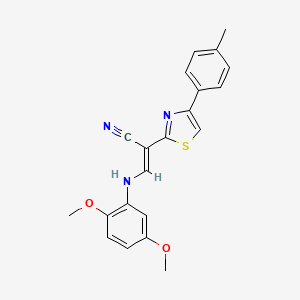
![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)
![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)
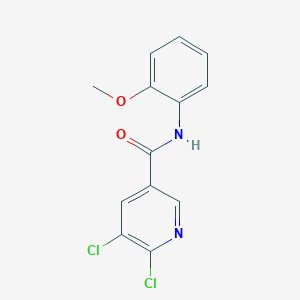
![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
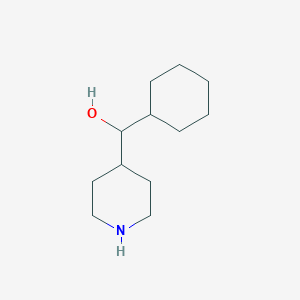
![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)